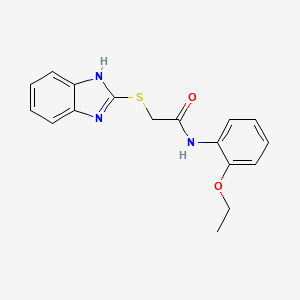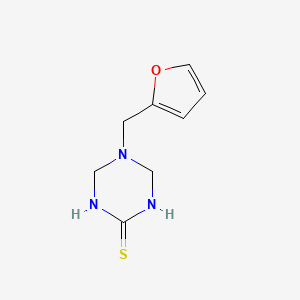
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione is an organic compound that belongs to the class of triazinanes This compound is characterized by the presence of a furylmethyl group attached to a triazinane ring, with a thione functional group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-furylmethylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazinane ring with the thione group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents that are environmentally friendly and cost-effective are preferred to adhere to green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring or the furylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazinanes and furylmethyl derivatives.
Applications De Recherche Scientifique
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Furylmethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
5-(2-Furylmethyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.
Uniqueness
5-(2-Furylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H11N3OS |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C8H11N3OS/c13-8-9-5-11(6-10-8)4-7-2-1-3-12-7/h1-3H,4-6H2,(H2,9,10,13) |
Clé InChI |
NOAWRLJMECNNHP-UHFFFAOYSA-N |
SMILES canonique |
C1NC(=S)NCN1CC2=CC=CO2 |
Solubilité |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


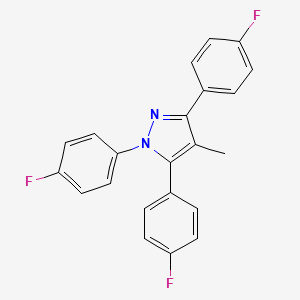
![12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)
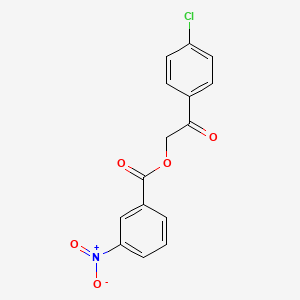
![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894047.png)
![4-chloro-1-methyl-N'-[(2Z)-4-methylpentan-2-ylidene]-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B10894048.png)
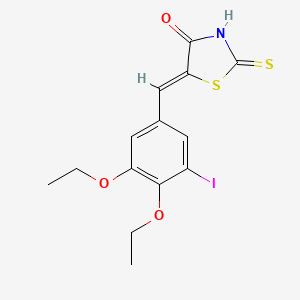
![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894061.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894062.png)
![7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894073.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10894075.png)
![4-chloro-2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10894079.png)
![Piperazine-1,4-diylbis{[2-(thiophen-2-yl)quinolin-4-yl]methanone}](/img/structure/B10894084.png)
